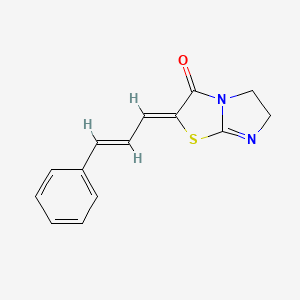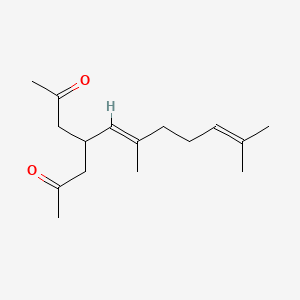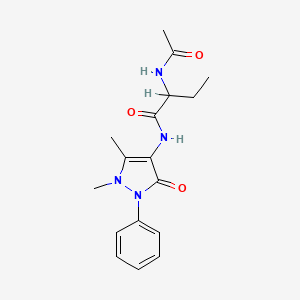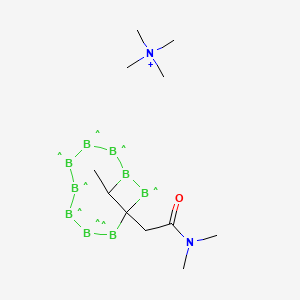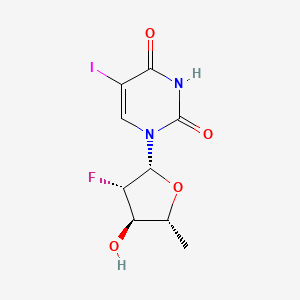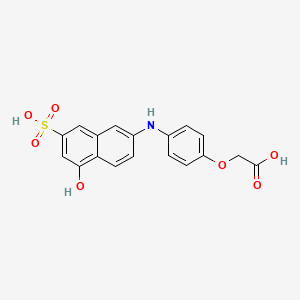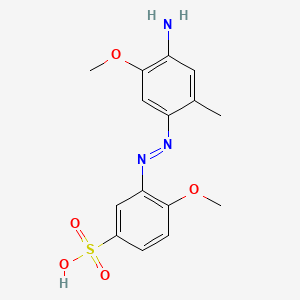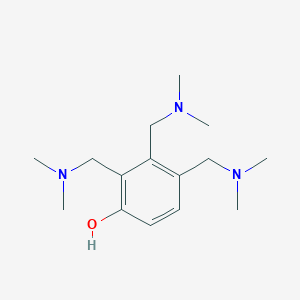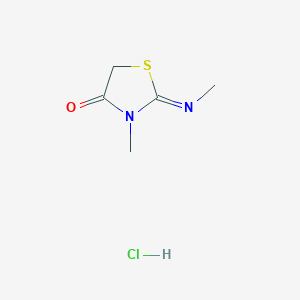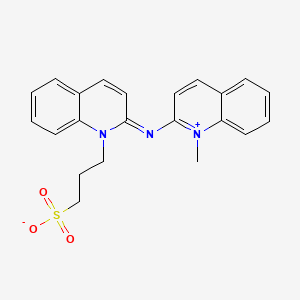
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium is a complex organic compound that features a quinolinium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium typically involves multi-step organic reactions. The process may start with the preparation of the quinolinium core, followed by the introduction of the sulphonatopropyl group and the methyl-quinolylidene moiety. Common reagents used in these reactions include quinoline derivatives, sulfonating agents, and methylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反応の分析
Types of Reactions
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinolinium oxides.
Reduction: Reduction reactions could lead to the formation of reduced quinolinium derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions could produce a variety of functionalized quinolinium derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science, such as the development of novel polymers or dyes.
作用機序
The mechanism by which 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium exerts its effects depends on its specific application. For example, in a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Quinolinium Derivatives: Compounds with a similar quinolinium core but different substituents.
Sulfonated Quinolines: Quinolines with sulfonate groups attached.
Methyl-Quinolylidene Compounds: Compounds featuring the methyl-quinolylidene moiety.
特性
CAS番号 |
94166-39-9 |
|---|---|
分子式 |
C22H21N3O3S |
分子量 |
407.5 g/mol |
IUPAC名 |
3-[2-(1-methylquinolin-1-ium-2-yl)iminoquinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H21N3O3S/c1-24-19-9-4-2-7-17(19)11-13-21(24)23-22-14-12-18-8-3-5-10-20(18)25(22)15-6-16-29(26,27)28/h2-5,7-14H,6,15-16H2,1H3 |
InChIキー |
KOPNOYPGGMNVSV-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)N=C3C=CC4=CC=CC=C4N3CCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


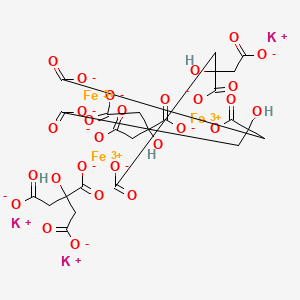
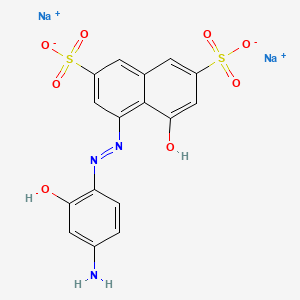
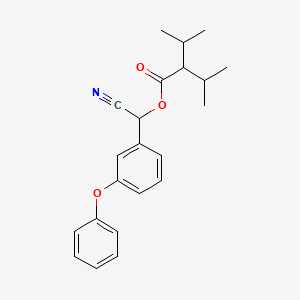
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
